4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Ethoxylation: The ethoxy group is introduced via an etherification reaction, typically using ethanol and an acid catalyst.
Sulfonamidation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling with 2-(propan-2-yl)phenylamine: The final step involves coupling the sulfonamide intermediate with 2-(propan-2-yl)phenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonate esters.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Scientific Research Applications
4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition can lead to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to anticancer activity by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-ethoxy-N-phenylbenzene-1-sulfonamide: Lacks the 2-(propan-2-yl)phenyl group, which may affect its biological activity and chemical reactivity.
4-bromo-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide: Contains a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.
4-chloro-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide: Substitution of bromine with chlorine can alter its reactivity and biological properties.
Uniqueness
4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is unique due to the combination of its bromine, ethoxy, and sulfonamide groups, along with the 2-(propan-2-yl)phenyl moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-4-22-17-11-13(9-10-15(17)18)23(20,21)19-16-8-6-5-7-14(16)12(2)3/h5-12,19H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMGYJMNAURSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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